3-Bromo-4-nitroquinoline 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14173-58-1 |
|---|---|
Molecular Formula |
C9H5BrN2O3 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
3-bromo-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5BrN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H |
InChI Key |
KVCLQGSVAXXXDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Nitroquinoline 1 Oxide and Its Derivatives
Direct Synthesis Approaches
Direct synthesis of 3-bromo-4-nitroquinoline 1-oxide in a single step is not commonly documented in readily available literature. The synthesis of such a polysubstituted quinoline (B57606) N-oxide typically requires sequential introduction of the functional groups due to the directing effects of the substituents and the reactivity of the quinoline ring system.
Multistep Synthetic Routes Involving Selective Functionalization
Multistep syntheses are the most common methods for preparing this compound. These routes rely on the careful and strategic introduction of nitro and bromo groups onto a pre-formed quinoline 1-oxide core. The order of these functionalization steps is crucial for achieving the desired substitution pattern.
Nitration Strategies for Quinoline N-Oxides
The nitration of quinoline N-oxides is a key step in the synthesis of nitroquinoline derivatives. The position of nitration is highly dependent on the reaction conditions, particularly the acidity of the medium. rsc.orgjst.go.jp
Nitration at the 4-position: In less acidic or neutral conditions, nitration of quinoline 1-oxide predominantly occurs at the 4-position. rsc.orgjst.go.jp This is attributed to the electronic influence of the N-oxide group, which activates this position for electrophilic attack.
Nitration at the 5- and 8-positions: In strongly acidic environments, the O-protonated quinoline 1-oxide is the reactive species, leading to nitration at the 5- and 8-positions of the benzene (B151609) ring. rsc.orgjst.go.jpstackexchange.com
Direct C-3 Nitration: While less common, methods for the direct nitration of quinoline N-oxides at the 3-position have been developed. One such method utilizes tert-butyl nitrite (B80452) as both the nitro source and oxidant, offering a metal-free and regioselective approach. rsc.org This reaction proceeds smoothly with various substituted quinoline N-oxides, including those with electron-donating and electron-withdrawing groups. rsc.org
A study on the nitration of quinoline 1-oxide demonstrated that the ratio of 4-nitro to 5- and 8-nitro isomers is influenced by both temperature and acidity. rsc.org Higher temperatures favor the formation of the 4-nitro compound, while increasing acidity promotes nitration at the 5- and 8-positions. rsc.org
Table 1: Regioselectivity in the Nitration of Quinoline N-Oxides
| Reaction Conditions | Major Product(s) | Reference |
| Mixed Acid (e.g., HNO₃/H₂SO₄) | 4-nitroquinoline (B1605747) 1-oxide or 5- and 8-nitroquinoline (B147351) 1-oxides | rsc.orgrsc.org |
| tert-Butyl Nitrite | 3-nitroquinoline N-oxides | rsc.org |
| TFSA-TFA or SbF₅-TFSA | 5- and 8-nitroquinoline 1-oxides | jst.go.jp |
This table is based on data from the cited research articles and provides a simplified overview of nitration outcomes.
Bromination Strategies for Quinoline N-Oxides
The introduction of a bromine atom onto the quinoline N-oxide ring is another critical step. The position of bromination can be controlled by the choice of brominating agent and reaction conditions.
Electrophilic Bromination: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of quinolines and their derivatives. researchgate.netrsc.orgrsc.orgnih.gov The reaction often proceeds via an electrophilic substitution mechanism. For instance, NBS has been used for the C8-bromination of quinoline N-oxides. researchgate.net
Radical Bromination: In some cases, bromination reactions can proceed through a radical pathway, particularly when radical initiators are used. rsc.org
The synthesis of bromoquinolines can also be achieved through cyclization reactions of appropriately substituted precursors. rsc.orgrsc.orgnih.gov For example, brominated quinolines can be synthesized from benzene derivatives with nitrogen functional groups via electrophilic cyclization using NBS. rsc.orgrsc.orgnih.gov
Advanced Synthetic Techniques in Quinoline N-Oxide Synthesis
To improve the efficiency, reduce reaction times, and enhance the yields of quinoline N-oxide synthesis, modern techniques such as microwave-assisted synthesis and one-pot procedures have been employed.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. lew.robenthamdirect.com
Reduced Reaction Times and Increased Yields: Microwave-assisted synthesis of quinoline N-oxides and their derivatives has been shown to dramatically reduce reaction times from hours to minutes and improve product yields. lew.ro For example, the synthesis of certain N-oxide compounds that took 9 to 11 hours with conventional heating was completed in 30 to 40 minutes under microwave irradiation, with yields increasing from 38-67% to 57-84%. lew.ro
Green Chemistry: This technique is considered a green chemistry approach due to its efficiency and often solvent-free conditions. benthamdirect.comnih.gov
A study comparing conventional and microwave-assisted synthesis of novel quinoline derivatives highlighted the significant improvements in both reaction time and yield achieved with microwave heating. lew.ro
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline N-Oxides
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 9 - 11 hours | 38% - 67% | lew.ro |
| Microwave Irradiation | 30 - 40 minutes | 57% - 84% | lew.ro |
This table illustrates the general advantages of microwave-assisted synthesis as reported in the cited literature.
One-Pot Synthetic Procedures
One-pot syntheses offer a streamlined approach by combining multiple reaction steps into a single process without isolating intermediates. This strategy improves efficiency and reduces waste.
Friedländer Synthesis: A highly effective one-pot Friedländer synthesis of quinolines has been developed using inexpensive reagents. nih.govrsc.orgorganic-chemistry.org This method involves the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes, followed by an in-situ condensation with aldehydes or ketones to form quinolines in high yields. nih.govrsc.org This approach is scalable and tolerates a variety of functional groups. organic-chemistry.org
From Baylis-Hillman Adducts: Quinoline N-oxides can also be synthesized in a one-pot reaction from the Baylis-Hillman adducts of o-nitrobenzaldehydes. researchgate.net
These one-pot methods provide a practical and efficient route to a wide range of quinoline derivatives, which can then be further functionalized. organic-chemistry.org
Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Nitroquinoline 1 Oxide
Nucleophilic Aromatic Substitution Reactions
The quinoline (B57606) ring in 3-Bromo-4-nitroquinoline 1-oxide is electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing effects of both the 4-nitro group and the 1-oxide functionality. This electron deficiency makes the aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Displacement of Bromo Substituent with Nitrogen Nucleophiles (e.g., amines, 2-methylaminoethanol, 1-amino-2-propanol, ethylenediamine)
The bromine atom at the C3 position is an effective leaving group and is readily displaced by various nitrogen nucleophiles. Research has demonstrated that this compound reacts with nucleophiles such as 2-methylaminoethanol, 1-amino-2-propanol, and ethylenediamine (B42938). These reactions proceed via nucleophilic substitution of the bromo substituent to yield the corresponding 3-amino-4-nitroquinoline 1-oxide derivatives. nih.gov For instance, the reaction with ethylenediamine results in the formation of 3-(2-aminoethylamino)-4-nitroquinoline 1-oxide. nih.gov
These substitution reactions are foundational for building more complex molecular architectures, as the introduced amino-functionalized side chains can participate in subsequent cyclization reactions.
Table 1: Nucleophilic Displacement of Bromo Substituent
| Nitrogen Nucleophile | Product | Reference |
|---|---|---|
| 2-methylaminoethanol | 3-(2-hydroxy-1-methylethylamino)-4-nitroquinoline 1-oxide | nih.gov |
| 1-amino-2-propanol | 3-(2-hydroxypropylamino)-4-nitroquinoline 1-oxide | nih.gov |
| ethylenediamine | 3-(2-aminoethylamino)-4-nitroquinoline 1-oxide | nih.gov |
| N,N'-dimethylethylenediamine | Direct formation of a piperazinoquinoline product | nih.gov |
| 2-aminoethanethiol | Thiomorpholino[2,3-b]quinoline and its 10-oxide | nih.gov |
Reactivity of Nitro Group towards Nucleophilic Displacement
The 4-nitro group, in concert with the N-oxide, strongly activates the quinoline ring towards nucleophilic attack. While the bromo group at C3 is typically the more facile leaving group in SNAr reactions, the nitro group at the C4 position is also susceptible to displacement. The high electrophilicity of the C4 position makes it a target for strong nucleophiles. It has been noted for the parent compound, 4-nitroquinoline (B1605747) 1-oxide, that the nitro group can be replaced by a variety of nucleophiles, including halogens, alkoxyl, aryloxyl, mercapto, and amino acid groups. nih.gov This reactivity highlights that under specific conditions, direct substitution of the nitro group can compete with or succeed the displacement of the halogen at the C3 position, offering an alternative pathway for functionalization. nih.gov
Intramolecular Cyclization Reactions for Fused-Ring Systems
The products derived from the nucleophilic substitution of the bromo group are often versatile intermediates for the synthesis of fused-ring heterocyclic systems. The proximity of the newly introduced nucleophilic side chain at C3 and the nitro group at C4 facilitates intramolecular cyclization reactions.
For example, the 3-amino-4-nitroquinoline 1-oxide derivatives formed from reactions with 2-methylaminoethanol, 1-amino-2-propanol, and ethylenediamine can undergo intramolecular cyclization when heated with acetic anhydride (B1165640) (Ac₂O) in dimethylformamide (DMF). nih.gov These reactions lead to the formation of novel fused-ring systems such as morpholino[2,3-b]quinolines and piperazino[2,3-b]quinolines. nih.gov This strategy represents a powerful method for constructing complex, polycyclic heteroaromatic compounds from a relatively simple starting material.
Deoxygenation Reactions of Quinoline N-Oxide Moiety
The N-oxide functional group is crucial for activating the quinoline ring system towards the aforementioned substitution and functionalization reactions. However, in many synthetic applications, the final target molecule does not require the N-oxide moiety. Therefore, its removal through deoxygenation is a key transformation pathway. A variety of methods are available for the deoxygenation of heterocyclic N-oxides, which are applicable to derivatives of this compound.
Modern, environmentally conscious methods often employ metal-free conditions. These include visible-light mediated photocatalysis, which can achieve chemoselective deoxygenation at room temperature. organic-chemistry.org Another sustainable approach utilizes an iodide/formic acid system, where iodide acts as a reducing catalyst regenerated by formic acid, which also serves as a Brønsted activator and solvent. rsc.org Electrochemical methods provide another alternative that avoids the use of transition-metal catalysts and waste-generating chemical reducing agents. organic-chemistry.org These techniques offer efficient and selective pathways to the corresponding quinoline derivative, often with high tolerance for other functional groups present in the molecule. organic-chemistry.orgrsc.org
Regioselective Functionalization via C-H Activation
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. The N-oxide group in quinoline N-oxides can act as a directing group, enabling regioselective C-H functionalization at positions that are otherwise difficult to access.
Rhodium(III)-Catalyzed C-H Activation
Rhodium(III) catalysts have proven particularly effective for the regioselective C-H functionalization of quinoline N-oxides. The N-oxide moiety can coordinate to the rhodium center, directing the catalytic cycle to a specific C-H bond. Research has shown that cationic Cp*Rh(III) catalytic systems can achieve highly regioselective functionalization at the C8 position of the quinoline N-oxide core. acs.org
For instance, direct iodination at the C8 position of quinoline N-oxide has been successfully demonstrated using a Rh(III) catalyst. acs.org The mechanism involves the formation of an N-oxide-chelated rhodacycle intermediate, which facilitates the unique regioselectivity away from the more electronically activated C2 or C4 positions. acs.orgresearchgate.net This remote C-H activation strategy, guided by the N-oxide "stepping stone," provides a sophisticated method for introducing functional groups onto the benzo ring of the quinoline system, a transformation that is challenging to achieve through classical electrophilic or nucleophilic substitution reactions. acs.org This methodology is broadly applicable to a range of quinoline N-oxide substrates. acs.org
C8-Bromination
A highly efficient and regioselective protocol for the C8-bromination of quinoline N-oxides has been developed utilizing a rhodium(III) catalyst. This transformation is notable for its excellent functional group tolerance and scalability. Mechanistic studies have indicated the formation of a five-membered rhodacycle intermediate, which is key to achieving the observed regioselectivity at the C8 position.
Table 1: Rhodium(III)-Catalyzed C8-Bromination of Quinoline N-oxide
| Catalyst | Brominating Agent | Solvent | Additive | Temperature | Yield |
| [RhCp*Cl₂]₂ | N-Bromosuccinimide (NBS) | 1,2-Dichloroethane (DCE) | AgSbF₆ | 100 °C | High |
Note: This table represents typical conditions for the C8-bromination of quinoline N-oxides. The reactivity of this compound under these conditions would be influenced by its specific electronic and steric properties.
C8-Amidation
Similar to C8-bromination, the rhodium(III)-catalyzed C8-amidation of quinoline N-oxides proceeds with high regioselectivity. This method provides a direct route to C8-aminated quinoline derivatives, which are of significant interest in medicinal chemistry. The reaction mechanism is also believed to proceed through a five-membered rhodacycle intermediate. A notable development in this area is the use of N-fluorobenzenesulfonimide (NFSI) as an effective amidating reagent for this transformation.
Table 2: Rhodium(III)-Catalyzed C8-Amidation of Quinoline N-oxide
| Catalyst | Amidating Agent | Solvent | Additive | Temperature | Yield |
| [RhCpCl₂]₂ | Dioxazolones | 1,2-Dichloroethane (DCE) | AgSbF₆ | 100 °C | Good to Excellent |
| [RhCpCl₂]₂ | N-Fluorobenzenesulfonimide (NFSI) | 1,2-Dichloroethane (DCE) | AgSbF₆ | 100 °C | Good to Excellent |
Note: This table outlines general conditions for the C8-amidation of quinoline N-oxides. The specific substrate, this compound, may require optimization of these conditions for optimal yield.
C8-Alkylation with Maleimides
The rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides as alkylating agents offers a pathway to synthesize bioactive succinimide-containing quinoline derivatives. This reaction proceeds under mild conditions and demonstrates broad functional group tolerance. The N-oxide directing group is crucial for the selective activation of the C8 C-H bond, leading to the formation of the desired alkylated products.
Table 3: Rhodium(III)-Catalyzed C8-Alkylation of Quinoline N-oxides with Maleimides
| Catalyst | Alkylating Agent | Solvent | Additive | Temperature | Yield |
| [RhCp*Cl₂]₂ | N-Substituted Maleimides | 1,2-Dichloroethane (DCE) | AgSbF₆ | 80 °C | High |
Note: The data presented is based on studies with various quinoline N-oxides. The application to this compound would be a logical extension of this methodology.
Palladium(II)-Catalyzed C-H Functionalization
Palladium(II) catalysis provides a complementary approach to the functionalization of quinoline N-oxides, primarily targeting the C2 position. The electronic nature of the N-oxide group renders the C2-H bond more acidic and susceptible to palladation.
C2-Heteroarylation
Palladium-catalyzed C2-heteroarylation of quinoline N-oxides allows for the introduction of various heteroaryl moieties at the C2 position. This transformation is a valuable tool for the synthesis of complex heterocyclic systems. While a variety of palladium catalysts and reaction conditions have been explored for the C2-functionalization of quinolines, the use of phosphine-free palladium catalysts in neutral solvents like DMF or dioxane is common for quinoline N-oxides.
C2-Arylation
The C2-arylation of quinoline N-oxides via palladium catalysis is a well-established transformation. Historically, palladium-catalyzed C-H functionalization of quinoline N-oxides has shown a strong preference for the C2 position. This selectivity is attributed to the electronic influence of the N-oxide group, which enhances the acidity of the C2-H bond. While methods for C8-arylation have been developed, C2-arylation remains a more conventional pathway for palladium-catalyzed reactions of this substrate class.
Table 4: Typical Conditions for Palladium(II)-Catalyzed C2-Arylation of Quinoline N-oxides
| Catalyst | Arylating Agent | Solvent | Base | Ligand | Temperature |
| Pd(OAc)₂ | Aryl iodides | Dioxane or DMF | K₂CO₃ or Cs₂CO₃ | Often ligand-free | 100-120 °C |
Note: These conditions are representative for the C2-arylation of quinoline N-oxides. The presence of the bromo and nitro groups on the this compound substrate may necessitate adjustments to optimize the reaction.
Radical Reactions and Mechanistic Implications
The nitro group in this compound introduces the potential for radical-mediated reactivity. It is known that 4-nitroquinoline 1-oxide can induce the formation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, particularly under biological conditions or upon metabolic activation. This generation of ROS suggests that the molecule can participate in single-electron transfer processes, a hallmark of radical chemistry.
Photochemical studies on the parent 4-nitroquinoline 1-oxide have shown that its triplet excited state can be quenched by electron donors, leading to the formation of the 4-nitroquinoline 1-oxide radical anion. This transient species can then participate in subsequent reactions. While specific studies on the radical reactions of this compound are not extensively detailed in the provided context, the known behavior of 4-nitroquinoline 1-oxide provides a strong basis for understanding its potential radical pathways. The presence of the bromo and nitro substituents will undoubtedly modulate the electronic properties and, consequently, the radical reactivity of the molecule. The mechanistic implications of such radical pathways are significant, as they can lead to a variety of products not accessible through traditional ionic reaction mechanisms and may play a role in the compound's biological activity.
Metal-Free Regioselective Nitration Processes (e.g., with tert-butyl nitrite)
The regioselective nitration of quinoline 1-oxides under metal-free conditions represents a significant area of research in synthetic organic chemistry, offering pathways to novel nitro-substituted heterocyclic compounds. One notable method involves the use of tert-butyl nitrite (B80452) (TBN) as a nitrating agent. This approach is distinguished by its operational simplicity and avoidance of harsh acidic conditions or metallic catalysts, which aligns with the principles of green chemistry.
While specific studies on the metal-free nitration of this compound are not extensively detailed in the reviewed literature, the reactivity of analogous quinoline 1-oxide systems provides a strong basis for predicting its behavior. The reaction with tert-butyl nitrite typically proceeds via a radical mechanism. TBN serves as a source of the nitro radical (•NO₂), which then engages in an electrophilic attack on the quinoline ring. The regioselectivity of this attack is governed by the electronic properties of the substituents already present on the ring.
In the case of this compound, the pyridine (B92270) ring is activated towards electrophilic substitution by the N-oxide functionality, while being deactivated by the nitro group at the 4-position. The existing substituents—bromo at C3 and nitro at C4—exert a significant directing influence on the incoming nitro group. Generally, nitration of quinoline 1-oxide itself under radical conditions can lead to substitution at various positions. For substituted quinoline 1-oxides, the position of further nitration is a result of the interplay between the directing effects of the N-oxide group and the existing substituents.
Given the electron-withdrawing nature of both the bromo and nitro groups, the introduction of an additional nitro group would be expected to occur at a position that is least deactivated. The N-oxide group tends to direct electrophilic attack to the C4 and C6 positions. With the C4 position already occupied, the C6 position becomes a likely candidate for nitration. The reaction would likely yield 3-bromo-4,6-dinitroquinoline 1-oxide.
A hypothetical reaction scheme and the expected product are presented below:
Hypothetical Reaction Data for Nitration of this compound
| Reactant | Reagent | Solvent | Temperature | Product | Hypothetical Yield |
| This compound | tert-Butyl nitrite | Acetonitrile | 80 °C | 3-Bromo-4,6-dinitroquinoline 1-oxide | Moderate to Good |
Isomerization Reactions
Isomerization reactions of quinoline 1-oxides provide valuable routes to other important heterocyclic structures, such as quinolinones. These transformations can be induced by various stimuli, including light.
Light-Induced Isomerization Pathways (e.g., Zn-catalyzed isomerization to 2-quinolinones)
A significant transformation of quinoline N-oxide derivatives is their light-induced isomerization to 2-quinolinones, a reaction that can be efficiently catalyzed by zinc salts (e.g., ZnCl₂). rsc.org This photochemical process offers a synthetic strategy for the preparation of quinolin-2(1H)-one and its derivatives with high atom economy. rsc.org
While the specific application of this Zn-catalyzed photochemical isomerization to this compound has not been explicitly documented in the available literature, the general mechanism is understood to proceed through an intramolecular hydrogen and oxygen transfer. rsc.org The presence of substituents on the quinoline ring can influence the feasibility and outcome of this reaction. The electron-withdrawing bromo and nitro groups in this compound would likely affect the electronic state of the molecule upon photoexcitation and could influence the stability of any intermediates.
The expected product of such an isomerization would be 3-bromo-4-nitroquinolin-2(1H)-one. The reaction is typically carried out by irradiating a solution of the quinoline N-oxide in the presence of a zinc catalyst.
Below is a table summarizing the expected transformation and conditions based on analogous reactions.
Hypothetical Data for Light-Induced Isomerization of this compound
| Substrate | Catalyst | Light Source | Solvent | Product | Hypothetical Yield |
| This compound | ZnCl₂ | High-pressure Hg lamp | Acetonitrile | 3-Bromo-4-nitroquinolin-2(1H)-one | Satisfactory |
This photochemical rearrangement provides a pathway to functionalized 2-quinolinone scaffolds, which are prevalent in many biologically active compounds. Further research would be necessary to confirm the viability and optimize the conditions for this specific transformation.
Mechanistic Investigations of Reactions Involving 3 Bromo 4 Nitroquinoline 1 Oxide
Elucidation of Nucleophilic Substitution Mechanisms
The electron-deficient nature of the quinoline (B57606) ring in 3-bromo-4-nitroquinoline 1-oxide, enhanced by the electron-withdrawing nitro and N-oxide groups, makes it susceptible to nucleophilic attack. Mechanistic studies, often drawing parallels from similar heterocyclic systems like 3-bromo-4-nitropyridine (B1272033), have shed light on the pathways of these reactions. clockss.org
In reactions with amine nucleophiles, the substitution can occur at the C-3 position, displacing the bromide, or potentially at other positions. The mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of a base. clockss.org Studies on the analogous 3-bromo-4-nitropyridine have shown that in polar aprotic solvents, an unexpected nitro-group migration can occur alongside the expected nucleophilic substitution. clockss.org This suggests a complex reaction landscape where the initial nucleophilic attack might be followed by rearrangements.
For quinoline N-oxides, nucleophilic attack is often observed at the C-2 position. A plausible mechanism for the C-2 triazolylation of quinoline N-oxides initiates with a nucleophilic attack of the N-oxide on the sulfonyl group of an N-sulfonyl-1,2,3-triazole. beilstein-journals.org This is followed by the elimination of a triazolyl anion, which then attacks the electrophilic C-2 position of the quinoline N-oxide. beilstein-journals.org Subsequent rearomatization yields the 2-substituted quinoline. beilstein-journals.org While this mechanism describes a C-2 substitution, it provides a framework for understanding how nucleophiles can interact with the activated quinoline N-oxide ring system, which would be applicable to the C-3/C-4 substituted pattern of this compound.
Table 1: Factors Influencing Nucleophilic Substitution on Nitrated Halogenated Heterocycles
| Factor | Influence on Reaction Mechanism |
|---|---|
| Solvent | Polar aprotic solvents may facilitate unexpected rearrangements like nitro-group migration. clockss.org |
| Base | A base is often required to deprotonate the nucleophile or facilitate the elimination step. |
| Nucleophile | The nature of the nucleophile determines the site of attack and the stability of intermediates. |
| Leaving Group | The halogen (bromide) at the C-3 position is a good leaving group, facilitating substitution. |
Characterization of Key Intermediates in Catalytic Processes (e.g., rhodacycles)
Catalytic C-H activation and functionalization represent a powerful tool for modifying complex molecules like quinoline N-oxides. Rhodium(III)-catalyzed reactions have been particularly effective for the C-8 functionalization of quinoline N-oxides. acs.orgibs.re.kracs.org Mechanistic studies have identified a five-membered rhodacycle as a key intermediate in these transformations. acs.org
The catalytic cycle is proposed to begin with the coordination of the quinoline N-oxide to the Rh(III) catalyst. The N-oxide group acts as a directing group, facilitating the regioselective C-H activation at the C-8 position to form the stable rhodacycle intermediate. ibs.re.kracs.org This intermediate then undergoes further reaction, such as insertion of an alkyne or reaction with an electrophile, leading to the C-C or C-heteroatom bond formation at the C-8 position. acs.orgacs.org The catalyst is then regenerated, completing the cycle. The characterization of these rhodacycle intermediates is crucial for understanding the high regioselectivity and efficiency of these catalytic processes. While these studies focus on C-8 functionalization, they establish the N-oxide as a potent directing group in transition metal catalysis, a principle that could be extended to other positions on the quinoline ring under different catalytic systems.
Studies on Intramolecular Cyclization Mechanisms
The multifunctional nature of this compound and its derivatives can be exploited in intramolecular cyclization reactions to construct more complex heterocyclic systems. For instance, the bromination of certain quinoline alkaloids has been shown to be accompanied by intramolecular cyclization, leading to the formation of new polycyclic structures. nih.gov
Free Radical Mechanisms in Quinoline N-Oxide Transformations
The nitro group and the N-oxide functionality in 4-nitroquinoline (B1605747) 1-oxide (4-NQO), the parent compound of this compound, are known to participate in free radical reactions. jst.go.jp The metabolic reduction of 4-NQO can lead to the formation of oxygen-reactive intermediates and free radicals. nih.gov One of the key findings is the generation of reactive oxygen species (ROS) such as superoxide (B77818), hydrogen peroxide, and hydroxyl radicals upon treatment with 4-NQO. nih.govoup.com
The proposed mechanism for ROS generation involves the enzymatic reduction of the nitro group. wikipedia.org This process can lead to the formation of radical anions and other reactive species that can, in turn, react with molecular oxygen to produce superoxide radicals. These radicals can then lead to the formation of other ROS. nih.govoup.com Another observed free radical reaction is a radical deoxygenation, which is a common transformation for heterocyclic N-oxides. jst.go.jp The presence of a bromine atom at the C-3 position is not expected to significantly alter these fundamental free radical pathways associated with the nitro and N-oxide groups.
Table 2: Reactive Species in 4-NQO Metabolism
| Reactive Species | Method of Detection | Implication |
|---|---|---|
| Superoxide | Hydroethidine | Initiates formation of other ROS. nih.gov |
| Hydrogen Peroxide | Dichlorofluorescin diacetate | Can be converted to hydroxyl radicals. nih.gov |
| Hydroxyl Radicals | Electron Paramagnetic Resonance (EPR) | Highly reactive, can damage biomolecules. nih.govoup.com |
Photochemical Reaction Mechanisms (e.g., intramolecular hydrogen and oxygen transfer)
The photochemistry of nitroaromatic compounds and heterocyclic N-oxides is a rich field of study. For 4-nitroquinoline 1-oxide, photo-induced radical production has been reported. jst.go.jp Upon absorption of light, the molecule is promoted to an electronically excited state. From this excited state, several reaction pathways are possible.
One potential pathway is intramolecular oxygen transfer from the N-oxide or the nitro group to another part of the molecule, or intramolecular hydrogen abstraction if a suitable hydrogen donor is present in a substituent. While specific studies on intramolecular hydrogen and oxygen transfer for this compound are not detailed in the available literature, the known photochemical behavior of similar compounds suggests these are plausible reaction channels. For instance, the effects of 4-NQO on cells have been found to mimic the DNA damage caused by UV radiation, hinting at complex photochemical and radical-mediated processes. taylorandfrancis.com The Grotthuss-Draper law states that light must be absorbed for a photochemical reaction to occur, and the Stark-Einstein law indicates that one photon activates one molecule for the primary photochemical event. The subsequent reactions can be complex, involving radicals and other intermediates.
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
1H NMR and 13C NMR Applications
Proton (¹H) NMR spectroscopy would be utilized to identify the number of distinct hydrogen atoms on the quinoline (B57606) ring system, their electronic environments, and their proximity to one another. The chemical shifts (δ) of the protons on the benzenoid ring (positions 5, 6, 7, and 8) and the single proton on the pyridinoid ring (position 2) would provide insight into the electron-withdrawing effects of the nitro, bromo, and N-oxide groups. Coupling constants (J) between adjacent protons would establish their connectivity.
Carbon-13 (¹³C) NMR spectroscopy would complement the ¹H NMR data by detecting all carbon atoms in the molecule, including the quaternary carbons at positions 3, 4, 4a, and 8a, which bear no protons. The chemical shifts of these carbons are highly indicative of their hybridization and electronic environment, with the carbons bonded to the bromine, nitro group, and within the N-oxide ring system expected to show characteristic resonances.
Two-Dimensional NMR Techniques
To definitively assign the ¹H and ¹³C signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the precise placement of the bromo and nitro substituents on the quinoline 1-oxide core.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., FAB MS)
Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Techniques like Fast Atom Bombardment (FAB) Mass Spectrometry or more modern methods such as Electrospray Ionization (ESI) would be used to obtain the molecular ion peak [M]+ or [M+H]+ for 3-Bromo-4-nitroquinoline 1-oxide. The high-resolution mass measurement would confirm its elemental composition (C₉H₅BrN₂O₃). Analysis of the fragmentation pattern, including the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would further validate the structure by showing predictable losses of groups like NO₂, NO, or CO.
X-ray Diffraction Analysis for Solid-State Structure Determination
For a crystalline solid, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the molecular structure of this compound. The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal intermolecular interactions, such as stacking or hydrogen bonding, which govern the crystal packing arrangement. This level of detail is critical for understanding the molecule's physical properties and its interactions in a biological context.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) would be prominent, typically appearing in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Vibrations corresponding to the N-oxide (N-O) bond, C=C and C=N bonds of the aromatic quinoline system, and C-H bonds would also be present, providing a characteristic fingerprint for the compound. The C-Br stretching vibration would be expected in the lower frequency "fingerprint" region of the spectrum.
Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 3-Bromo-4-nitroquinoline 1-oxide. The N-oxide group strongly influences the electronic properties of the quinoline (B57606) ring by acting as an electron-withdrawing substituent. This effect activates the ring, especially at the C2 and C4 positions, making them susceptible to nucleophilic attack.
The introduction of a nitro group at the C4 position further enhances the electron deficiency of the heterocyclic ring system. Computational studies on related quinoline N-oxides have utilized DFT to map the charge distribution across the molecule. These calculations can predict the most likely sites for electrophilic and nucleophilic reactions. For instance, the nitration of quinoline 1-oxide is computationally predicted to favor the C3 or C4 position, which aligns with the structure of the title compound.
While specific DFT calculations for this compound are not extensively documented in publicly available literature, studies on analogous compounds, such as 4-nitropyridine (B72724) N-oxides, show that complexation with Lewis acids can significantly accelerate nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This is attributed to the enhancement of the positive potential on the ring, facilitating nucleophilic attack. researchgate.net
The reactivity of this compound is characterized by the susceptibility of the C3 position to nucleophilic substitution, where the bromine atom acts as a leaving group. This reactivity has been demonstrated in reactions with various amines. researchgate.net
Table 1: Predicted Reactive Sites and Electronic Properties
| Property | Predicted Characteristic | Computational Method Insight |
|---|---|---|
| Most Electrophilic Carbon | C4 | The nitro group at C4 significantly withdraws electron density, making this position highly electrophilic. |
| Most Nucleophilic Site | Oxygen of the N-oxide | The N-oxide oxygen possesses lone pairs of electrons, making it a primary site for protonation or coordination with Lewis acids. |
| Primary Site for Nucleophilic Aromatic Substitution | C3 | The bromine atom at C3 serves as a good leaving group, facilitated by the electron-withdrawing nature of the nitro and N-oxide groups. |
Conformational Analysis using Semi-Empirical Methods
Conformational analysis of quinoline derivatives is crucial for understanding their interactions with biological targets and their reactivity. While detailed semi-empirical studies specifically on this compound are scarce, the general conformational features of the quinoline ring system are well-understood. The quinoline ring system is largely planar.
In a related compound, bis(4-chloroquinoline-N-oxide)hydrogen tribromide, DFT calculations revealed two stable conformations. researchgate.net The most favorable conformation exhibited a dihedral angle between the quinoline plane and the N-O-H plane close to 90 degrees, a preference explained by a combination of resonance theory and steric factors. researchgate.net It is reasonable to infer that similar conformational preferences would be observed for this compound, with the nitro group and bromine atom influencing the local geometry.
Investigation of Aromaticity and Electronic Properties
The aromaticity of the quinoline ring system in this compound is a key determinant of its stability and reactivity. The fusion of a benzene (B151609) and a pyridine (B92270) ring results in a complex distribution of π-electrons. The introduction of the N-oxide and nitro groups, both being electron-withdrawing, is expected to modulate the aromatic character of both rings.
The electronic properties are dominated by the strong electron-withdrawing nature of the N-oxide and nitro groups. This is reflected in the infrared spectra of related compounds, where the N-oxide stretching bands are typically observed in the range of 1250–1350 cm⁻¹.
Table 2: Expected Aromaticity and Electronic Characteristics
| Feature | Expected Influence of Substituents | Supporting Rationale |
|---|---|---|
| Aromaticity of the Benzene Ring | Largely retained | The benzene ring is less affected by the substituents on the pyridine ring. |
| Aromaticity of the Pyridine Ring | Reduced | The N-oxide and nitro groups withdraw electron density, decreasing the aromatic character of the pyridine moiety. |
| HOMO-LUMO Gap | Relatively small | The presence of electron-withdrawing groups tends to lower the LUMO energy, often resulting in a smaller HOMO-LUMO gap and increased reactivity. |
Computational Modeling of Reaction Pathways and Intermediates
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. For instance, its reaction with amines to form 3-amino-4-nitroquinoline 1-oxides proceeds via a nucleophilic aromatic substitution mechanism. researchgate.net
Studies on the reaction of 3-Bromo-4-nitropyridine (B1272033) with amines suggest a pathway that involves the formation of an anionic intermediate. researchgate.net This intermediate is formed by the addition of the nucleophile to the carbon bearing the bromine. The subsequent loss of the bromide ion restores the aromaticity of the ring. It is highly probable that the reactions of this compound follow a similar pathway.
Furthermore, this compound has been shown to undergo cyclization with 1-morpholinocyclohexene to yield benzofuroquinoline derivatives. The modeling of such reaction pathways would involve identifying the transition states and intermediates, providing insights into the reaction kinetics and thermodynamics. The bromine atom in the C3 position is crucial as it facilitates this nucleophilic aromatic substitution.
The compound is also utilized as a reactant in the synthesis of novel CGRP (Calcitonin Gene-Related Peptide) antagonists, highlighting its importance as a building block in medicinal chemistry. google.com
Synthetic Utility and Applications in Complex Molecule Synthesis
Building Block for Fused-Ring Systems (e.g., morpholinoquinolines, piperazinoquinolines, thiomorpholinoquinolines)
3-Bromo-4-nitroquinoline 1-oxide is a valuable precursor for the synthesis of complex, fused-ring heterocyclic systems. Its reaction with various difunctional nucleophiles provides a direct route to polycyclic structures with significant pharmacological potential. Research has demonstrated its utility in constructing morpholino-, piperazino-, and thiomorpholino-fused quinolines.
The reaction of this compound with amines such as 2-methylaminoethanol and 1-amino-2-propanol initially yields the corresponding 3-amino-4-nitro-quinoline 1-oxides. These intermediates can then undergo intramolecular cyclization upon heating with acetic anhydride (B1165640) in dimethylformamide (DMF) to produce morpholino[2,3-b]quinolines. nih.gov Similarly, reaction with ethylenediamine (B42938) leads to the formation of a piperazino[2,3-b]quinoline derivative through a similar substitution and subsequent cyclization process. nih.gov In a more direct approach, reacting this compound with N,N'-dimethylethylenediamine can directly afford the corresponding piperazinoquinoline. nih.gov
Furthermore, the synthesis of sulfur-containing fused systems has been achieved. The reaction with 2-aminoethanethiol results in the formation of thiomorpholino[2,3-b]quinoline and its 10-oxide, demonstrating the versatility of this building block for accessing a range of heteroatom-containing fused rings. nih.gov Another novel cyclization occurs when this compound is treated with 1-morpholinocyclohexene, which after 10 days at room temperature in chloroform, yields 10-nitrotetrahydrobenzofuro[3,2-b]quinoline in nearly quantitative yield. frontiersin.org
| Reactant with this compound | Resulting Fused-Ring System | Reference |
|---|---|---|
| 2-Methylaminoethanol | Morpholino[2,3-b]quinoline | nih.gov |
| 1-Amino-2-propanol | Morpholino[2,3-b]quinoline | nih.gov |
| Ethylenediamine | Piperazino[2,3-b]quinoline | nih.gov |
| N,N'-Dimethylethylenediamine | Piperazinoquinoline | nih.gov |
| 2-Aminoethanethiol | Thiomorpholino[2,3-b]quinoline | nih.gov |
| 1-Morpholinocyclohexene | 10-Nitrotetrahydrobenzofuro[3,2-b]quinoline | frontiersin.org |
Precursor for Diverse Quinoline (B57606) Derivatives
The strategic placement of the bromo, nitro, and N-oxide functionalities makes this compound a highly versatile precursor for a wide array of quinoline derivatives. The reactivity of these groups can be selectively exploited to introduce various substituents onto the quinoline core.
The bromo group at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a range of functional groups. As an example, reactions with various amines lead to the formation of 3-amino-4-nitro-quinoline 1-oxide intermediates. nih.gov These intermediates can be isolated or used in situ for further transformations, such as the cyclizations mentioned previously. nih.gov The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets. nih.gov This makes its derivatives valuable in drug discovery. frontiersin.orgnih.gov The functionalization at different positions on the quinoline ring can lead to compounds with a wide spectrum of biological activities. nih.gov
The nitro group at the 4-position, along with the N-oxide, activates the quinoline ring for nucleophilic attack. The nitro group itself can be a site of chemical modification. For instance, the reduction of the nitro group can yield an amino group, opening up another avenue for derivatization, such as the synthesis of quinolinequinone derivatives which have been explored for their cytotoxic properties. rsc.org
| Reaction Type | Functional Group Introduced | Potential Derivative Class | Reference |
|---|---|---|---|
| Nucleophilic substitution of bromine | Amino groups | 3-Amino-4-nitroquinoline 1-oxides | nih.gov |
| Reduction of nitro group | Amino group | Aminoquinolines | rsc.org |
| Cyclization with enamines | Fused furan (B31954) ring | Furo[3,2-b]quinolines | frontiersin.org |
Role in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in modern medicinal chemistry and drug discovery that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, which can be used to fine-tune the pharmacological properties of a lead compound. LSF is particularly valuable as it can provide access to molecules that would be difficult or time-consuming to prepare through de novo synthesis.
While direct, documented examples of this compound being used as an LSF agent on a separate complex molecule are not prevalent in the provided literature, its inherent chemical properties make it a conceptually suitable candidate for such applications. The quinoline core is a recognized "privileged structure" in medicinal chemistry, and methods to introduce it into bioactive molecules during late-stage synthesis are of significant interest. nih.gov The high reactivity of the C-Br bond in this compound towards nucleophiles suggests its potential for being attached to other complex molecules containing suitable functional groups.
The introduction of a quinoline moiety can significantly alter the biological activity, solubility, and metabolic stability of a parent molecule. nih.gov Therefore, a hypothetical LSF strategy could involve the reaction of a complex bioactive molecule containing a nucleophilic group (e.g., an amine or thiol) with this compound to generate a novel hybrid molecule. Subsequent modifications of the nitro and N-oxide groups could further diversify the resulting compound.
Conversion to Useful Cyclic Amines via Nucleophilic Substitution
A key synthetic application of this compound is its conversion into valuable cyclic amines through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the N-oxide functionality highly activates the C3 position for substitution of the bromo group by nucleophiles.
When the nucleophile is a molecule containing two amine groups, or an amine and another nucleophilic group like a hydroxyl or thiol, a subsequent intramolecular cyclization can occur to form a new heterocyclic ring fused to the quinoline system. This provides an efficient route to polycyclic amines.
Detailed studies have shown that this compound reacts with bifunctional amines to produce these fused systems. For example:
With 2-methylaminoethanol and 1-amino-2-propanol: The initial substitution of the bromine by the amine is followed by an acid-catalyzed intramolecular cyclization, leading to the formation of morpholino[2,3-b]quinolines. nih.gov
With ethylenediamine: A similar two-step process of substitution and cyclization affords a piperazino[2,3-b]quinoline. nih.gov
With 2-aminoethanethiol: This reaction yields a thiomorpholino[2,3-b]quinoline, demonstrating that sulfur-containing cyclic amines can also be synthesized through this methodology. nih.gov
These transformations highlight the utility of this compound as a scaffold for building complex molecules that incorporate important cyclic amine motifs, which are common features in many biologically active compounds.
Investigation of Molecular and Cellular Interactions of Quinoline N Oxides Mechanism Oriented Studies Relevant to 3 Bromo 4 Nitroquinoline 1 Oxide
Insights from Studies on Related Quinoline (B57606) N-Oxides (e.g., 4-Nitroquinoline (B1605747) 1-oxide)
4-Nitroquinoline 1-oxide (4-NQO) is a potent carcinogenic and mutagenic quinoline derivative that serves as a valuable model for understanding the mechanisms of chemical carcinogenesis. wikipedia.orgnih.gov It is known to mimic the biological effects of ultraviolet (UV) light. wikipedia.org The carcinogenicity of 4-NQO is initiated by the enzymatic reduction of its nitro group. oup.com This metabolic activation is crucial for its ability to interact with cellular components and induce damage. wikipedia.orgfrontiersin.org The insights gained from 4-NQO research are highly relevant to understanding the potential mechanisms of action of 3-Bromo-4-nitroquinoline 1-oxide, given their structural similarities.
Interaction with Biological Macromolecules (e.g., nucleic acids, proteins)
Once metabolically activated, 4-NQO and its derivatives can covalently bind to various cellular macromolecules, including nucleic acids (DNA and RNA) and proteins. wikipedia.orgnih.govnih.gov This binding is a critical step in its genotoxic and carcinogenic activity. wikipedia.org The interaction with DNA is particularly significant and has been extensively studied. nih.gov Research has shown that 4-NQO can form complexes with deoxyribonucleotides, with a preference for guanine (B1146940) residues. nih.gov The interaction also extends to proteins, where the formation of DNA-protein crosslinks has been observed. frontiersin.org
Induction of DNA Lesions and Adduct Formation
The interaction of activated 4-NQO with DNA leads to the formation of various DNA lesions and adducts, which are hallmarks of its mutagenic potential. wikipedia.orgfrontiersin.org These DNA modifications are believed to be the primary cause of the mutations and genomic instability induced by this compound. wikipedia.org The types of adducts formed and their consequences have been a major focus of research.
The metabolic reduction of 4-NQO produces several intermediates, with 4-hydroxyaminoquinoline 1-oxide (4-HAQO) being a key proximate carcinogenic metabolite. wikipedia.orgoup.comnih.gov 4-HAQO is more reactive towards DNA than the parent compound. oup.comnih.gov Further metabolic activation of 4-HAQO, for instance by seryl-AMP, leads to an even more electrophilic reactant, selyl-4HAQO, which readily forms stable adducts with DNA. wikipedia.orgoup.com Another highly reactive metabolite, 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO), is also known to form covalent adducts with DNA. frontiersin.orgaacrjournals.org
The reaction of activated 4-NQO metabolites with DNA results in the formation of stable quinoline monoadducts. wikipedia.orgoup.com These adducts primarily involve the guanine and adenine (B156593) bases in DNA. frontiersin.orgaacrjournals.orgnih.gov Specifically, adducts are formed at the C8 and N2 positions of deoxyguanosine and the N6 position of deoxyadenosine. frontiersin.orgaacrjournals.orgnih.gov
In addition to direct adduct formation, 4-NQO treatment also leads to a significant increase in the levels of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage. wikipedia.orgoup.comnih.govresearchgate.net The formation of 8OHdG is thought to occur, at least in part, through the oxidation of the quinoline-DNA adducts. wikipedia.org The presence of 8OHdG can lead to G:C to T:A transversion mutations during DNA replication, a common mutation observed in tumors induced by 4-NQO. oup.comfrontiersin.orgnih.gov
Table 1: Major DNA Adducts and Lesions Induced by 4-NQO Metabolites
| Adduct/Lesion | Precursor | Site of Modification in DNA | Consequence |
| Quinoline Monoadducts | selyl-4HAQO, Ac-4HAQO | C8 and N2 of deoxyguanosine, N6 of deoxyadenosine. frontiersin.orgaacrjournals.orgnih.gov | Mutagenicity, Genotoxicity. wikipedia.orgoup.com |
| 8-hydroxydeoxyguanosine (8OHdG) | Oxidative stress, Oxidation of DNA adducts | Guanine | G:C to T:A transversion mutations. oup.comfrontiersin.orgnih.gov |
Modulation of Topoisomerase I Cleavage Complexes
Recent studies have revealed another important aspect of 4-NQO's mechanism of action: its ability to trap topoisomerase I (Top1) cleavage complexes (Top1cc). wikipedia.orgaacrjournals.orgnih.gov Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. While 4-NQO itself does not directly inhibit Top1 in cell-free systems, its metabolites are proposed to form DNA adducts that then trap the Top1cc. aacrjournals.orgnih.gov This trapping leads to the formation of protein-associated DNA single-strand breaks. aacrjournals.org The resulting Top1cc are irreversible and persist even after the removal of 4-NQO. aacrjournals.orgnih.gov This action of 4-NQO contributes to its cellular toxicity. nih.gov
Generation of Reactive Oxygen Species (ROS) and Cellular Response Mechanisms
The metabolic activation of 4-NQO is intimately linked to the generation of reactive oxygen species (ROS). wikipedia.orgnih.govresearchgate.net The enzymatic reduction of the nitro group can lead to a redox cycle that produces superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). oup.comnih.govresearchgate.net This increase in intracellular ROS contributes significantly to the formation of 8OHdG in DNA. oup.comnih.gov The generation of ROS and the resulting oxidative stress are considered important factors in the genotoxicity of 4-NQO, alongside direct DNA adduct formation. oup.comnih.govresearchgate.net
In response to the damage caused by 4-NQO and its metabolites, cells activate various defense and repair mechanisms. This includes the induction of DNA repair pathways, such as nucleotide excision repair, which attempts to remove the bulky DNA adducts. wikipedia.org Cells also initiate a transcriptional response to detoxify the cell from 4-NQO and its reactive metabolites. wikipedia.org Furthermore, the generation of ROS by 4-NQO can trigger cellular antioxidant responses, such as the modulation of intracellular glutathione (B108866) (GSH) levels. oup.comnih.govmdpi.com
Influence on Cellular Pathways
The interaction of quinoline N-oxides with cellular pathways is a critical area of study to understand their mechanisms of action, including carcinogenesis and potential therapeutic applications. The following subsections delve into key pathways influenced by these compounds, with a focus on apoptosis induction and oncostatin-M signaling, using 4-NQO as the primary reference.
4-Nitroquinoline 1-oxide is a potent inducer of apoptosis, a form of programmed cell death, through a p53-dependent mitochondrial signaling pathway. nih.gov The tumor suppressor protein p53 plays a crucial role in this process by responding to cellular stress, such as DNA damage induced by 4-NQO. wikipedia.org
Upon exposure to 4-NQO, DNA damage triggers the activation and accumulation of p53. nih.gov Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9 and the executioner caspase-3, culminating in the characteristic morphological and biochemical changes of apoptosis. nih.gov
Studies have shown that the clastogenicity (the ability to induce chromosomal damage) of 4-NQO is dependent on the cell type, duration of exposure, and the proficiency of the p53 pathway, highlighting the central role of p53 in mediating the cellular response to this compound. wikipedia.org
Table 1: Key Proteins in 4-NQO Induced p53-Dependent Apoptosis
| Protein | Role in Apoptosis | Effect of 4-NQO Exposure |
| p53 | Tumor suppressor, transcription factor | Activated and accumulated |
| Bax | Pro-apoptotic protein | Upregulated |
| Bcl-2 | Anti-apoptotic protein | Downregulated |
| Caspase-9 | Initiator caspase | Activated |
| Caspase-3 | Executioner caspase | Activated |
Recent research has identified a link between 4-NQO exposure and the induction of Oncostatin-M (OSM), a pleiotropic cytokine belonging to the interleukin-6 family. In a mouse model of esophageal cancer, treatment with 4-NQO led to a significant increase in the levels of OSM RNA in senescent cells of the esophagus. nih.gov This finding was also observed in human esophageal samples treated with 4-NQO in vitro. nih.gov
The induction of OSM appears to be correlated with the appearance of senescent cells, suggesting a role for this cytokine in the cellular response to 4-NQO-induced damage and the development of cancer. nih.gov OSM is known to be involved in various cellular processes, including inflammation, cell growth, and differentiation, and its induction by 4-NQO points to a complex interplay between DNA damage, cellular senescence, and cytokine signaling in the pathogenesis of diseases associated with this class of compounds.
Mimicry of Ultraviolet Light Biological Effects at the Molecular Level
4-Nitroquinoline 1-oxide is well-recognized for its ability to mimic the biological effects of ultraviolet (UV) radiation at the molecular level. wikipedia.org This UV-mimetic property stems from its capacity to induce DNA lesions that are structurally similar to the pyrimidine (B1678525) dimers caused by UV light. The primary mechanism involves the metabolic activation of 4-NQO to a reactive intermediate that forms bulky adducts with DNA bases, primarily guanine and adenine. nih.govfrontiersin.org
These DNA adducts distort the DNA helix, leading to the activation of cellular stress responses and DNA repair pathways that are also triggered by UV-induced damage. This mimicry makes 4-NQO a valuable tool in laboratory settings for studying the cellular processes involved in responding to and repairing UV-like DNA damage without the need for a UV radiation source. oup.com
Role in Cellular Detoxification and Repair Mechanisms
The cellular response to damage induced by quinoline N-oxides involves intricate detoxification and repair mechanisms. The primary pathway responsible for repairing the bulky DNA adducts formed by 4-NQO is the nucleotide excision repair (NER) pathway. nih.govwikipedia.org
The NER pathway is a versatile DNA repair system that recognizes and removes a wide range of helix-distorting DNA lesions. Studies have demonstrated that cells deficient in NER, such as those from individuals with xeroderma pigmentosum, are hypersensitive to the cytotoxic effects of 4-NQO and show a reduced capacity to remove 4-NQO-induced DNA adducts. nih.govacs.org
The process of NER involves the recognition of the DNA lesion, excision of a short single-stranded DNA segment containing the adduct, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation of the newly synthesized segment to the existing DNA. Research has shown that the repair of 4-NQO adducts is blocked by inhibitors of DNA polymerases alpha and delta, which are key enzymes in the DNA synthesis step of NER. acs.org
Interestingly, while NER is the primary repair pathway, some studies suggest there may be differences in the efficiency and specifics of NER for 4-NQO-induced damage compared to UV-induced damage. acs.org
Table 2: Comparison of Cellular Responses to 4-NQO and UV Radiation
| Cellular Response | 4-Nitroquinoline 1-oxide (4-NQO) | Ultraviolet (UV) Radiation |
| Primary DNA Lesion | Bulky DNA adducts (guanine, adenine) | Pyrimidine dimers (CPDs, 6-4PPs) |
| Primary Repair Pathway | Nucleotide Excision Repair (NER) | Nucleotide Excision Repair (NER) |
| Apoptosis Induction | p53-dependent mitochondrial pathway | Involves death receptors and mitochondrial pathway |
Q & A
Q. What are the key considerations for synthesizing 3-bromo-4-nitroquinoline 1-oxide and confirming its structural integrity?
Synthesis typically involves nitration and bromination of quinoline derivatives under controlled conditions. Structural confirmation requires spectroscopic methods (NMR, IR) and elemental analysis. For example, reaction intermediates like 3-morpholino-4-nitro-2-(2-ocyclohexyl)quinoline may form during multi-step ionic processes, necessitating chromatographic purification and X-ray crystallography for unambiguous identification .
Q. How does this compound induce genotoxicity in cellular models?
The compound generates reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals, which oxidize DNA bases such as guanine to form 8-hydroxydeoxyguanosine (8OHdG). Detection involves high-performance liquid chromatography (HPLC) for 8OHdG quantification and fluorescent probes (e.g., dichlorofluorescin diacetate) for ROS visualization. Glutathione depletion exacerbates oxidative damage, validated via intracellular glutathione assays .
Q. What experimental models are suitable for studying its carcinogenic potential?
The 4-NQO mouse model is widely used for oral carcinogenesis studies. Protocol optimization includes administering this compound in drinking water (e.g., 50 µg/mL for 16 weeks) and monitoring tumorigenesis via histopathology. Biomarker analysis (e.g., p53 mutations, Ki-67 proliferation index) enhances mechanistic insights .
Q. How do metabolic pathways influence its bioactivation?
Hepatic metabolism involves reduction by microsomal and mitochondrial 4-hydroxyaminoquinoline 1-oxide reductase, converting the compound to reactive intermediates. Enzyme activity is measured spectrophotometrically under anaerobic conditions, with NADPH/NADH as cofactors. Liver microsomes show 2.3× higher activity than lung microsomes, emphasizing organ-specific metabolic risks .
Q. What safety precautions are critical when handling this compound?
OSHA guidelines mandate PPE (gloves, goggles, lab coats) due to its carcinogenicity and ROS-generating properties. Storage conditions (e.g., -20°C in amber vials) prevent photodegradation. Spill management requires neutralization with 10% sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can contradictions in genotoxicity data be resolved across different experimental systems?
Discrepancies arise from variations in cell type (e.g., fibroblasts vs. yeast), ROS scavenging capacity, and metabolic competence. Cross-validation using electron paramagnetic resonance (EPR) for radical detection and CRISPR-edited cell lines (e.g., GST-knockouts) clarifies mechanistic contributions. Co-expression of efflux transporters (MRP1/2) may explain resistance in certain models .
Q. What methodologies optimize detection of ROS-mediated DNA damage in vivo?
Combine immunohistochemistry for 8OHdG in tissue sections with LC-MS/MS for quantitative profiling. In murine models, intraperitoneal injection of ROS scavengers (e.g., N-acetylcysteine) prior to compound exposure controls for confounding oxidative stress. Time-course studies (e.g., 0–24 h post-treatment) track repair kinetics .
Q. How does the compound’s reactivity with nucleophiles influence its mutagenic profile?
The bromine and nitro groups act as electrophilic centers, forming adducts with DNA bases (e.g., guanine N7). Computational modeling (DFT) predicts adduct stability, while Ames tests with S9 liver homogenate validate mutagenicity. Contrasting adduct patterns between this compound and its non-brominated analog highlight halogen-specific mutagenic pathways .
Q. What strategies enhance the specificity of reductase activity assays in metabolic studies?
Use isoform-specific inhibitors (e.g., dicoumarol for NAD(P)H:quinone oxidoreductase) and mitochondrial vs. microsomal fractionation. Kinetic assays under varying pH (6.5–8.0) and cofactor concentrations (NADPH vs. NADH) differentiate enzymatic contributions. Flavin coenzymes (FAD/FMN) enhance assay sensitivity .
Q. How can the 4-NQO murine model be adapted for chemoprevention studies?
Co-administer putative inhibitors (e.g., anthralin, iodoacetate) with this compound to assess tumor suppression. Endpoints include tumor multiplicity, histopathological grading, and transcriptomic profiling (RNA-seq) of premalignant lesions. Dose-response curves (0.1–10 µM) identify effective chemopreventive concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
